molecular formula C12H16BrF B14881345 5-Bromo-2-fluoro-1,3-diisopropylbenzene

5-Bromo-2-fluoro-1,3-diisopropylbenzene

Cat. No.: B14881345
M. Wt: 259.16 g/mol
InChI Key: JAFYUVXVYAXLKD-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H16BrF. It is a derivative of benzene, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are replaced by isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-1,3-diisopropylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-fluoro-1,3-diisopropylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions has been reported to improve the stability and yield of the desired product . This method involves the reaction of a diazonium salt intermediate with cuprous bromide in hydrobromic acid at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-1,3-diisopropylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine or fluorine atoms in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-1,3-diisopropylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-1,3-diisopropylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C12H16BrF

Molecular Weight

259.16 g/mol

IUPAC Name

5-bromo-2-fluoro-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C12H16BrF/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3

InChI Key

JAFYUVXVYAXLKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1F)C(C)C)Br

Origin of Product

United States

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